Cas no 2385337-66-4 (4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide)

4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide derivative featuring a 1,3-dioxolane protecting group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the preparation of fluorinated intermediates for pharmaceuticals and agrochemicals. The presence of the sulfonamide moiety enhances its potential as a precursor for biologically active molecules, while the dioxolane group offers stability and controlled deprotection under mild conditions. Its fluorine substitution further contributes to electronic modulation, making it valuable for structure-activity relationship studies. The compound is suited for applications requiring precise functionalization of aromatic systems, offering synthetic flexibility in medicinal and materials chemistry research.
4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide structure
2385337-66-4 structure
商品名:4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide
CAS番号:2385337-66-4
MF:C9H10FNO4S
メガワット:247.243404865265
CID:6284089
PubChem ID:165886075

4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide
    • 2385337-66-4
    • EN300-6498998
    • 4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide
    • インチ: 1S/C9H10FNO4S/c10-7-5-6(9-14-3-4-15-9)1-2-8(7)16(11,12)13/h1-2,5,9H,3-4H2,(H2,11,12,13)
    • InChIKey: CFGLUKALBVOHNY-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1F)C1OCCO1)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 247.03145714g/mol
  • どういたいしつりょう: 247.03145714g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 87Ų

4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6498998-0.05g
4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide
2385337-66-4 95.0%
0.05g
$671.0 2025-03-14
Enamine
EN300-6498998-2.5g
4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide
2385337-66-4 95.0%
2.5g
$1568.0 2025-03-14
Enamine
EN300-6498998-1.0g
4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide
2385337-66-4 95.0%
1.0g
$800.0 2025-03-14
Enamine
EN300-6498998-0.5g
4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide
2385337-66-4 95.0%
0.5g
$768.0 2025-03-14
Enamine
EN300-6498998-5.0g
4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide
2385337-66-4 95.0%
5.0g
$2318.0 2025-03-14
Enamine
EN300-6498998-0.25g
4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide
2385337-66-4 95.0%
0.25g
$735.0 2025-03-14
Enamine
EN300-6498998-10.0g
4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide
2385337-66-4 95.0%
10.0g
$3438.0 2025-03-14
Enamine
EN300-6498998-0.1g
4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide
2385337-66-4 95.0%
0.1g
$703.0 2025-03-14

4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide 関連文献

4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamideに関する追加情報

4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide (CAS 2385337-66-4): A Comprehensive Overview

4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide (CAS 2385337-66-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This sulfonamide derivative, characterized by its unique 1,3-dioxolane and fluorobenzene structural motifs, serves as a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential due to its favorable physicochemical properties and reactivity.

The molecular structure of 4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide combines several functional groups that make it particularly valuable for drug discovery. The sulfonamide group (-SO2NH2) is known for its bioisosteric properties, often mimicking carboxylic acids in medicinal chemistry. Meanwhile, the fluorine atom at the 2-position enhances metabolic stability and influences electronic distribution, while the 1,3-dioxolane moiety offers protection for carbonyl groups during synthetic transformations.

Recent studies highlight the compound's potential in addressing current challenges in antimicrobial resistance, a global health priority. The structural features of 4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide suggest possible activity against resistant bacterial strains, making it a subject of interest for researchers developing new classes of antibacterial agents. This aligns with the World Health Organization's focus on identifying novel antimicrobial scaffolds.

In synthetic applications, CAS 2385337-66-4 demonstrates remarkable versatility. The 1,3-dioxolane protecting group can be selectively removed under mild acidic conditions, allowing for controlled synthesis of complex molecules. This property makes the compound particularly valuable in multi-step synthesis, where protecting group strategies are crucial. Pharmaceutical chemists frequently search for information about such protecting group chemistry and fluorinated building blocks, reflecting the compound's relevance in current research.

The compound's physicochemical properties contribute to its growing popularity. With moderate lipophilicity (predicted logP ~1.8) and good stability under standard laboratory conditions, 4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide offers practical advantages in both discovery and process chemistry settings. These characteristics answer frequent queries from researchers about stable intermediates for drug development and fluorinated synthons with predictable reactivity.

Market analysis indicates rising demand for fluorinated pharmaceutical intermediates, with CAS 2385337-66-4 positioned as a valuable contributor to this segment. The global market for fluorinated compounds in life sciences is projected to grow significantly, driven by the need for more effective and metabolically stable therapeutic agents. This economic context enhances the importance of understanding compounds like 4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide.

From a safety perspective, proper handling of 4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide requires standard laboratory precautions. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with this chemical, as with all fine chemicals. This addresses common safety-related searches from laboratory professionals working with specialty chemicals and research compounds.

The synthesis of 4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide typically involves multi-step procedures starting from commercially available fluorobenzene derivatives. Recent advancements in green chemistry have prompted investigations into more sustainable routes for producing such intermediates, responding to the pharmaceutical industry's push for environmentally friendly processes.

Analytical characterization of CAS 2385337-66-4 employs standard techniques including NMR spectroscopy (particularly 19F NMR for the fluorine moiety), mass spectrometry, and HPLC purity analysis. These methods answer frequent technical questions about compound characterization and quality control for research chemicals.

Looking forward, 4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide represents an important example of how strategic molecular design can yield compounds with multiple research applications. Its combination of protecting group utility, fluorine effects, and sulfonamide functionality makes it a compelling subject for both academic and industrial research programs focused on medicinal chemistry and agrochemical development.

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